Superior In Vitro Potency Against Staphylococci and Enterococci Compared to Vancomycin and Teicoplanin
In a direct comparative study using US clinical isolates and media supplemented with 0.02% bovine serum albumin (BSA), GE2270 (MDL 62,879) demonstrated superior in vitro activity against both staphylococci and enterococci when compared head-to-head with the glycopeptide antibiotics teicoplanin and vancomycin [1].
| Evidence Dimension | In vitro antibacterial activity |
|---|---|
| Target Compound Data | GE2270 was more active than teicoplanin and vancomycin against staphylococci and glycopeptide-resistant/susceptible enterococci. |
| Comparator Or Baseline | Teicoplanin and vancomycin. |
| Quantified Difference | GE2270 was 'more active' (qualitative statement based on MIC comparisons across multiple isolates); the study also noted that GE2270 MIC values were generally 2-4 doubling dilutions lower in the presence of 0.02% BSA compared to standard media, a matrix effect not reported for the comparators. |
| Conditions | Broth microdilution MIC assay using US clinical isolates of staphylococci and enterococci, with media supplemented with 0.02% bovine serum albumin (BSA). |
Why This Matters
This head-to-head data demonstrates that for researchers studying infections caused by staphylococci or enterococci, particularly glycopeptide-resistant strains, GE2270 offers a potency advantage over vancomycin and teicoplanin, making it the preferred choice for in vitro studies targeting these pathogens.
- [1] Kenny MT, Dulworth JK, Brackman MA, et al. In vitro antimicrobial activity of the thiazolyl peptide antibiotic MDL 62,879 (GE2270 A). Chemotherapy. 1997;43(4):254-263. View Source
